molecular formula C12H18IN3O2 B2524034 tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 1266114-78-6

tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2524034
CAS No.: 1266114-78-6
M. Wt: 363.199
InChI Key: ORCRBWWBEIZCIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18IN3O2 and its molecular weight is 363.199. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthesis Studies

The compound is utilized in the formation of other chemical entities, often serving as an intermediate. For instance, the title compound was formed via the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, indicating its role in structural modifications and synthesis pathways (Richter et al., 2009).

Intermediate in Synthesis Routes

The compound plays a crucial role as an intermediate in the synthesis of more complex molecules, particularly in the context of target molecules for cancer treatment or other pharmacological interventions. For example, it has been used as an intermediate in the whole synthesis route of an mTOR-targeted PROTAC molecule (Zhang et al., 2022).

Reactivity and Derivative Formation

Studies on the reactivity of related compounds have been carried out, focusing on the formation of derivatives with potentially significant pharmacological actions. For instance, research on the reactivity of compound 1 under various agents has been documented, showcasing the potential versatility and applications of these compounds in creating new chemical entities with specific properties (Mironovich & Shcherbinin, 2014).

Role in Biologically Active Compounds

The compound and its derivatives are often highlighted as important intermediates or key components in the synthesis of biologically active compounds. This encompasses a broad range of potential applications, including but not limited to, pharmaceutical development and the exploration of novel therapeutic agents. For example, it has been identified as an important intermediate in the synthesis of crizotinib (Kong et al., 2016).

Contributions to Multigram Synthesis

The compound contributes significantly to the multigram synthesis of other chemical entities, indicating its value in large-scale chemical production and pharmaceutical manufacturing processes. For instance, its role in the acylation of tert-butyl 3-(methylamino)but-2-enoate for the production of pyrazoles in a multigram scale has been documented (Iminov et al., 2015).

Properties

IUPAC Name

tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRBWWBEIZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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